Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-
Description
Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- is a heterocyclic compound featuring a pyrazine core linked to a 1,2,4-triazole ring substituted with a 3-methoxyphenyl group. This structural combination confers unique electronic and steric properties, making it a candidate for pharmacological exploration.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c1-19-10-4-2-3-9(7-10)12-16-13(18-17-12)11-8-14-5-6-15-11/h2-8H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNIWLAYCAIMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212437 | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159053-07-3 | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(3-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a triazole intermediate, which is then coupled with a pyrazine derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research has focused on its inhibitory effects on various cancer cell lines, demonstrating promising results:
- In vitro Studies : A study reported that derivatives of pyrazine exhibited significant antiproliferative activity against human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (HeLa) cell lines. The most potent derivative showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
- Mechanism of Action : The compound appears to induce apoptosis through the mitochondrial pathway by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic factors like Bcl2, leading to caspase activation .
Kinase Inhibition
The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression:
- c-Met and VEGFR-2 Inhibition : The synthesized derivatives were tested for inhibitory activity against c-Met and VEGFR-2 kinases. One derivative demonstrated an IC50 of 26 nM for c-Met and 2.6 µM for VEGFR-2, indicating strong potential as a dual inhibitor .
Case Study 1: Dual Kinase Inhibitors
In a comprehensive study involving the synthesis of various pyrazine derivatives, researchers designed compounds that effectively inhibited both c-Met and VEGFR-2 kinases. The study emphasized the importance of structural modifications in enhancing biological activity. The most promising compound exhibited not only potent kinase inhibition but also significant antiproliferative effects across multiple cancer cell lines .
Case Study 2: Apoptotic Pathways in Cancer Cells
Another investigation focused on the apoptotic mechanisms triggered by pyrazine derivatives in colon cancer cells (HT-29). The study found that certain derivatives activated mitochondrial pathways leading to apoptosis through caspase activation, showcasing their potential as therapeutic agents in colon cancer treatment .
Summary Table of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | A549 | 0.98 µM | Induces apoptosis via mitochondrial pathway |
| MCF-7 | 1.05 µM | Upregulates Bax, downregulates Bcl2 | |
| Kinase Inhibition | c-Met | 26 nM | Dual inhibitor action |
| VEGFR-2 | 2.6 µM |
Mechanism of Action
The mechanism of action of Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes critical for the survival of pathogens, thereby exerting its antimicrobial effects. The compound can also interfere with cellular pathways involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl [5-(Pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]acetate
- Structure : Pyrazine linked to a triazole via an ethyl acetate group.
- Key Features : Demonstrates moderate antifungal activity due to the electron-deficient pyrazine ring enhancing interactions with microbial enzymes .
2-(5-{[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
- Structure : Pyrazine-oxadiazole hybrid with a piperidine-benzodioxole substituent.
- Key Features : Exhibits neuroprotective properties attributed to the benzodioxole moiety’s ability to cross the blood-brain barrier .
- Comparison : The 3-methoxyphenyl group in the target compound may offer comparable lipophilicity but with distinct electronic effects due to methoxy’s electron-donating nature.
Potassium 2-((3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate
- Structure : Triazole-thioacetate salt with a thiophene substituent.
- Key Features : Shows 6.32% higher actoprotective activity than riboxin, linked to the thiophene’s sulfur atom enhancing redox modulation .
- Comparison : Replacement of thiophene with 3-methoxyphenyl in the target compound may alter antioxidant mechanisms due to differences in aromatic ring electronics.
Substituent Effects on Bioactivity
- Methoxy Group Influence: The 3-methoxyphenyl substituent in the target compound provides electron-donating effects, which can enhance binding to receptors with hydrophobic pockets (e.g., kinase enzymes) compared to electron-withdrawing groups like nitro (-NO₂) .
- Cation Effects : Potassium or sodium counterions in triazole salts significantly impact activity. For example, potassium salts exhibit higher actoprotective effects than sodium due to better ion transport . The target compound’s neutral structure may require prodrug strategies to improve bioavailability.
Pharmacological Potential
- Antimicrobial Activity : Pyrazine-triazole hybrids often exhibit broad-spectrum antimicrobial effects. For instance, ethyl [5-(thiazol-2-yl)-4H-1,2,4-triazol-3-yl]acetate shows potent antifungal activity, suggesting the target compound’s methoxyphenyl group could enhance Gram-positive bacterial targeting .
- Actoprotective Effects : Triazole-thioacetates with aromatic substituents (e.g., 4-chlorobenzylidene) reduce fatigue in animal models by modulating mitochondrial function . The target compound’s methoxyphenyl group may similarly influence energy metabolism.
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Substituent Effects on Activity
Biological Activity
Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- is a heterocyclic compound that combines pyrazine and triazole moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- typically involves the following steps:
- Condensation Reaction : The initial step often includes the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine.
- Suzuki-Miyaura Coupling : This is followed by a Suzuki–Miyaura cross-coupling reaction to form the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related compounds in the triazolo[4,3-a]pyrazine class. For instance:
- Compound 22i : Exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM respectively .
This suggests that derivatives of pyrazine containing triazole rings may also possess similar properties.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes:
- c-Met Kinase Inhibition : The derivative showed potential as a c-Met kinase inhibitor at nanomolar levels (IC50 = 48 nM) in various assays including cell cycle analysis and apoptosis assays .
The biological effects of Pyrazine, 2-[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]- may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors:
- Enzyme Binding : The compound can bind to active sites on enzymes like c-Met kinase, inhibiting their activity and thereby influencing cellular pathways involved in tumor growth and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazine derivatives:
Q & A
Basic: What are the standard synthetic routes for pyrazine derivatives with 1,2,4-triazole substituents?
Methodological Answer:
The synthesis of pyrazine-triazole hybrids typically involves:
- Step 1: Formation of the triazole core via cyclization. For example, hydrazine hydrate reacts with ester derivatives (e.g., isopropyl 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol under reflux (3–4 hours) to yield acetohydrazide intermediates .
- Step 2: Functionalization via condensation. The intermediate reacts with aromatic or heterocyclic aldehydes (e.g., 3-methoxybenzaldehyde) in acetic acid to form Schiff base derivatives, introducing substituents critical for bioactivity .
- Key Parameters: Reaction time (3–7 hours), solvent choice (propan-2-ol, acetic acid), and stoichiometric ratios (1:1 molar ratio of aldehyde to acetohydrazide) are critical for yield optimization .
Basic: How is structural characterization performed for pyrazine-triazole derivatives?
Methodological Answer:
Characterization involves:
- 1H-NMR: Identifies proton environments, e.g., singlet peaks for NH2 groups (δ=2.01 ppm) or aromatic protons (δ=6.5–8.5 ppm) .
- Elemental Analysis (CHNS): Validates empirical formulas, e.g., C% 42.36, N% 15.44 for N'-(3-bromo-4-fluorobenzylidene) derivatives .
- Chromatographic Mass Spectrometry: Confirms molecular ions (e.g., [MH]+ 374 for substituted acetohydrazides) .
- Melting Points: Used as purity indicators (e.g., 148–150°C for crystalline products) .
Advanced: How do substituents on the triazole ring influence biological activity?
Methodological Answer:
- SAR Studies: Substituent effects are evaluated via systematic substitution. For example:
- Actoprotective Activity: Introduction of 4-chlorobenzylidene or 2,3-dimethoxybenzylidene retains activity, while nitro or dimethylamino groups reduce efficacy in rat fatigue models .
- Toxicity Modulation: Bulky substituents (e.g., 4-tert-butylphenyl) may enhance metabolic stability but require toxicity screening .
- Experimental Design:
Advanced: What computational models are used to predict toxicity, and how are they validated?
Methodological Answer:
- Models:
- GUSAR: Predicts LD50 using QSAR models based on structural descriptors .
- TEST (Toxicity Estimation Software Tool): Estimates toxicity endpoints (e.g., mutagenicity) via fragment-based algorithms .
- Validation:
- In Vivo Correlation: Compare predicted LD50 with experimental results (e.g., DL50 = 1666.66 mg/kg in rats) .
- Statistical Metrics: Use R² values and cross-validation to assess model accuracy .
Advanced: How are crystal structures resolved for pyrazine-triazole derivatives?
Methodological Answer:
- X-Ray Diffraction: Single-crystal analysis determines bond lengths, angles, and packing. For example:
- Parameters:
Advanced: How to design an in vivo study for acute toxicity assessment?
Methodological Answer:
- Protocol:
- Dose Escalation: Administer 1000, 3000, and 5000 mg/kg orally to rats (n=6/group) .
- Observation Period: Monitor survival, behavior, and hematological parameters (e.g., leukocyte count) for 14 days .
- Endpoints:
- LD50 Calculation: Use probit analysis for dose-mortality curves.
- Biochemical Markers: Measure liver enzymes (ALT, AST) and renal function (creatinine) .
- Ethics Compliance: Follow institutional guidelines (e.g., SOU 85.2-37-736:2011) for humane endpoints .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
